molecular formula C7H3BrF3N3 B2363216 2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1397287-45-4

2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2363216
CAS No.: 1397287-45-4
M. Wt: 266.021
InChI Key: QMLLEKBZHYXAMD-UHFFFAOYSA-N
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Description

2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a pyridine ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods, including the Mitsunobu reaction, Grignard reaction, and nucleophilic substitution reaction. One common method involves the reaction of 2,6-dibromo-3-nitropyridine with trifluoroacetic acid and triethylamine. Another approach utilizes microwave-mediated, catalyst-free conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specialized reactors, controlled temperatures, and specific catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for α-arylation reactions , and bases such as triethylamine for nucleophilic substitutions. Reaction conditions often involve controlled temperatures and solvents like toluene .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed reactions can yield α-arylated products, while nucleophilic substitutions can introduce various functional groups at the bromine position.

Scientific Research Applications

2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

    Chemistry: Used as a substrate in palladium-catalyzed α-arylation reactions.

    Biology: Its biological properties make it a candidate for drug design and discovery.

    Industry: Utilized in the development of organic electronics and photocatalysis.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways, making it useful in drug design and other applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its fused triazole-pyridine ring system and the presence of both bromine and trifluoromethyl groups

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-6-12-5-3-1-2-4(7(9,10)11)14(5)13-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLLEKBZHYXAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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